5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is an aryl halide .
Synthesis Analysis
The synthesis of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular weight of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is 324.41 . Its IUPAC name is 5-bromo-2,4-dichlorobenzenesulfonyl chloride . The InChI code is 1S/C6H2BrCl3O2S/c7-3-1-6 (13 (10,11)12)5 (9)2-4 (3)8/h1-2H .Chemical Reactions Analysis
Electrophilic aromatic substitution is the most common type of reaction involving aromatic rings like 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is 324.41 .Scientific Research Applications
Chiroptical Properties Research
Based on related research , this compound might be used in studying chiroptical properties which are essential for understanding molecular chirality in substances.
SGLT2 Inhibitors Synthesis
Drawing from similar compounds , “5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride” could be an intermediate in synthesizing SGLT2 inhibitors, which are a class of medications used in diabetes treatment.
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,4-dichlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZBCRKHJULAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride | |
CAS RN |
1043919-81-8 | |
Record name | 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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